molecular formula C5H12ClNO3 B2713410 Methyl 4-(aminooxy)butanoate hydrochloride CAS No. 15985-57-6

Methyl 4-(aminooxy)butanoate hydrochloride

Cat. No.: B2713410
CAS No.: 15985-57-6
M. Wt: 169.61
InChI Key: WYGNZNKQGIIWFR-UHFFFAOYSA-N
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Description

Methyl 4-(aminooxy)butanoate hydrochloride is an organic compound with the chemical formula C₅H₁₂ClNO₃. It is a derivative of butanoic acid, featuring an aminooxy functional group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of methanol and hydrochloric acid as reagents, with the esterification occurring under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(aminooxy)butanoate hydrochloride involves large-scale esterification and subsequent purification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminooxy)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(aminooxy)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(aminooxy)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with carbonyl groups in proteins, leading to modifications that affect their function. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxybutanoate
  • Methyl 4-aminobutanoate
  • Methyl 4-(hydroxyamino)butanoate

Uniqueness

Methyl 4-(aminooxy)butanoate hydrochloride is unique due to its aminooxy functional group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it particularly valuable in research applications where selective modification of proteins and enzymes is required .

Properties

IUPAC Name

methyl 4-aminooxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-8-5(7)3-2-4-9-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGNZNKQGIIWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-57-6
Record name methyl 4-(aminooxy)butanoate hydrochloride
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